molecular formula C9H13N2O2P B103811 1,3,2-Diazaphosphorinane, 2-oxide, 2-phenoxy- CAS No. 16456-52-3

1,3,2-Diazaphosphorinane, 2-oxide, 2-phenoxy-

Katalognummer B103811
CAS-Nummer: 16456-52-3
Molekulargewicht: 212.19 g/mol
InChI-Schlüssel: KHPUYXBDFOPCRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,2-Diazaphosphorinane, 2-oxide, 2-phenoxy- is a chemical compound that has been studied extensively in scientific research. This compound is known for its unique properties and potential applications in various fields, including medicine, agriculture, and materials science. In

Wirkmechanismus

The mechanism of action of 1,3,2-Diazaphosphorinane, 2-oxide, 2-phenoxy- involves the inhibition of certain enzymes in cells. This inhibition leads to the suppression of cell growth and division, which can be beneficial in the treatment of cancer. Additionally, this compound can disrupt the nervous system of pests, leading to their death.
Biochemical and Physiological Effects:
1,3,2-Diazaphosphorinane, 2-oxide, 2-phenoxy- can have various biochemical and physiological effects depending on its application. In medicine, this compound can cause apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth of blood vessels that supply nutrients to tumors, leading to their regression. In agriculture, this compound can disrupt the nervous system of pests, leading to their death. It can also inhibit the growth of certain fungi and bacteria that can damage crops.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1,3,2-Diazaphosphorinane, 2-oxide, 2-phenoxy- in lab experiments is its high potency. This compound can be effective in small quantities, making it easier to work with in lab settings. Additionally, this compound has shown promising results in various applications, making it a valuable tool for scientific research. However, one limitation of this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols to avoid any adverse effects.

Zukünftige Richtungen

There are many future directions for the study of 1,3,2-Diazaphosphorinane, 2-oxide, 2-phenoxy-. One direction is the further exploration of its potential applications in medicine, such as the treatment of other types of cancer. Another direction is the development of new materials using this compound, which can have unique properties and applications. Additionally, further research can be done to optimize the synthesis method of this compound, making it more efficient and cost-effective. Overall, the study of 1,3,2-Diazaphosphorinane, 2-oxide, 2-phenoxy- has the potential to lead to many exciting discoveries and advancements in various fields of science.

Synthesemethoden

The synthesis of 1,3,2-Diazaphosphorinane, 2-oxide, 2-phenoxy- involves the reaction of phenoxyacetic acid with phosphorus trichloride and ammonia. This reaction leads to the formation of the desired compound, which can be purified using various methods, including recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

1,3,2-Diazaphosphorinane, 2-oxide, 2-phenoxy- has been widely studied in scientific research due to its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, as it can inhibit the growth of cancer cells. It has also been studied for its potential use as a pesticide, as it can effectively control pests in crops. Additionally, this compound has been studied for its potential use in materials science, as it can be used to create new materials with unique properties.

Eigenschaften

CAS-Nummer

16456-52-3

Produktname

1,3,2-Diazaphosphorinane, 2-oxide, 2-phenoxy-

Molekularformel

C9H13N2O2P

Molekulargewicht

212.19 g/mol

IUPAC-Name

2-phenoxy-1,3,2λ5-diazaphosphinane 2-oxide

InChI

InChI=1S/C9H13N2O2P/c12-14(10-7-4-8-11-14)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12)

InChI-Schlüssel

KHPUYXBDFOPCRF-UHFFFAOYSA-N

SMILES

C1CNP(=O)(NC1)OC2=CC=CC=C2

Kanonische SMILES

C1CNP(=O)(NC1)OC2=CC=CC=C2

Andere CAS-Nummern

16456-52-3

Synonyme

1,3,2-Diazaphosphorinane, 2-oxide, 2-phenoxy-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.